N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide
Description
N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide is a complex organic compound with a unique structure that combines a hexanoyl group, a tetrahydroquinoline ring, and a methoxy-phenylbenzamide moiety
Properties
Molecular Formula |
C30H34N2O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-3-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C30H34N2O3/c1-4-5-7-19-29(33)31-22(2)20-28(26-17-10-11-18-27(26)31)32(24-14-8-6-9-15-24)30(34)23-13-12-16-25(21-23)35-3/h6,8-18,21-22,28H,4-5,7,19-20H2,1-3H3 |
InChI Key |
NQDOWQKQMNQWID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline ring, followed by the introduction of the hexanoyl group and the methoxy-phenylbenzamide moiety. Common reagents used in these reactions include acyl chlorides, amines, and methoxybenzoyl chlorides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
- N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-nitrophenyl)benzamide
Uniqueness
N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
